molecular formula C7H7O7-3 B1231594 (1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate

(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate

Cat. No. B1231594
M. Wt: 203.13 g/mol
InChI Key: OEJZZCGRGVFWHK-WVZVXSGGSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-homoisocitrate(3-) is a homoisocitrate(3-). It is a conjugate base of a (-)-homoisocitric acid.

Scientific Research Applications

Stereocontrolled Synthesis in Biochemical Pathways

(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate, a structurally related compound to 2-Methylisocitrate (3-hydroxybutane-1,2,3-tricarboxylic acid), plays a role in the methylcitrate cycle, found in bacteria and fungi. Research by Darley et al. (2003) highlights the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this biochemical pathway, demonstrating the significance of stereochemistry in biological systems (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Synthetic Approaches in Medicinal Chemistry

The compound has been utilized in the stereoselective synthesis of dihydroxyethylene dipeptide isosteres, with potential applications in HIV-protease inhibitors. Benedetti et al. (1999) describe how epoxy alcohols derived from alpha-amino acids can be used to synthesize (1R,2S,3S,4S)-4-amino-2,3-dihydroxynitriles, which are crucial for developing new antiviral drugs (Benedetti, Magnan, Miertus, Norbedo, Parat, & Tossi, 1999).

Applications in Organic Synthesis

Research by Jephcote, Pratt, and Thomas (1989) showcases the synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes and their thermal reactions with aldehydes. This study reflects the broader utility of compounds like (1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate in developing stereocontrolled organic reactions, which are fundamental in synthesizing complex organic molecules (Jephcote, Pratt, & Thomas, 1989).

Biological Production of Malic Acid

The compound is also relevant in the biological production of malic acid, a four-carbon dicarboxylic acid used in various industries. Dai et al. (2018) discuss the significance of biological fermentation processes, including the non-oxidative pathway and glyoxylate cycle, where similar compounds are intermediates, underscoring their industrial relevance (Dai, Zhou, Zhang, Gu, Yang, Zhang, Dong, Ma, Fang, Jiang, & Xin, 2018).

Enantioselective Analysis in Diagnostics

Methylcitric acid, closely related to (1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate, is used as a diagnostic marker in certain metabolic diseases. Podebrad et al. (1999) developed an enantioselective gas chromatography-mass spectrometry method for analyzing methylcitric acid, highlighting the clinical importance of such compounds in disease diagnosis and management (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).

properties

Molecular Formula

C7H7O7-3

Molecular Weight

203.13 g/mol

IUPAC Name

(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-3/t3-,5+/m0/s1

InChI Key

OEJZZCGRGVFWHK-WVZVXSGGSA-K

Isomeric SMILES

C(CC(=O)[O-])[C@@H]([C@H](C(=O)[O-])O)C(=O)[O-]

SMILES

C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate
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